

Unveiling the Selectivity of MAK683: A Comparative Analysis Against Other Epigenetic Modifiers

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Compound of Interest

Compound Name:	MAK683 hydrochloride
CAS No.:	2170606-94-5
Cat. No.:	B8820280

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For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of an epigenetic modifier is paramount. This guide provides a comprehensive comparison of the cross-reactivity of MAK683, a potent and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), with other key epigenetic modifiers. The data presented herein demonstrates the high selectivity of MAK683 for its intended target, a crucial attribute for a therapeutic candidate.

MAK683 operates through a distinct mechanism of action. It binds to the H3K27me3-binding pocket of EED, a non-catalytic but essential component of the PRC2 complex.^[1] This interaction prevents the allosteric activation of EZH2, the catalytic subunit responsible for histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.^[1] By inhibiting this process, MAK683 effectively reverses the gene silencing mediated by PRC2, a pathway often dysregulated in various cancers.

High Selectivity Profile of MAK683

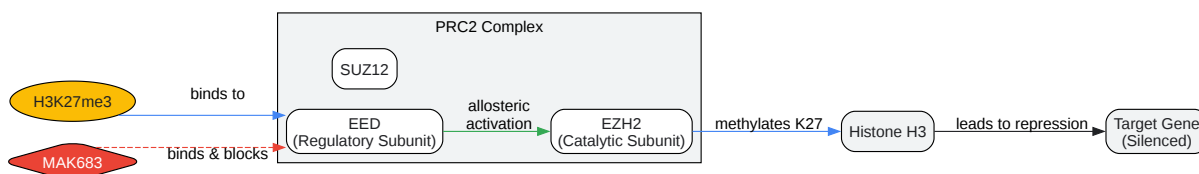
To ascertain the specificity of MAK683, its inhibitory activity was assessed against a broad panel of 31 other protein methyltransferases. The results, summarized in the table below, unequivocally demonstrate the remarkable selectivity of MAK683 for the PRC2 complex. At a concentration of 10 μ M, MAK683 exhibited no significant inhibition of any of the other tested methyltransferases, highlighting its focused activity on the intended EED target.

Target Enzyme	% Inhibition at 10 μ M MAK683
ASH1L	1
DOT1L	-14
EHMT1 (GLP)	-1
EHMT2 (G9a)	-1
EZH1	2
MLL1	-7
MLL2	-13
MLL3	-1
MLL4	-12
NSD1	-16
NSD2	-10
NSD3	4
PRMT1	-1
PRMT3	-2
PRMT4 (CARM1)	0
PRMT5	-1
PRMT6	1
PRMT7	-1
PRMT8	-1
SETD1A	-12
SETD1B	-12
SETD2	-11
SETD7	-4

SETD8	-5
SETMAR	-1
SMYD2	-1
SMYD3	-3
SMYD4	-1
SMYD5	-1
SUV39H1	-1
SUV39H2	-1

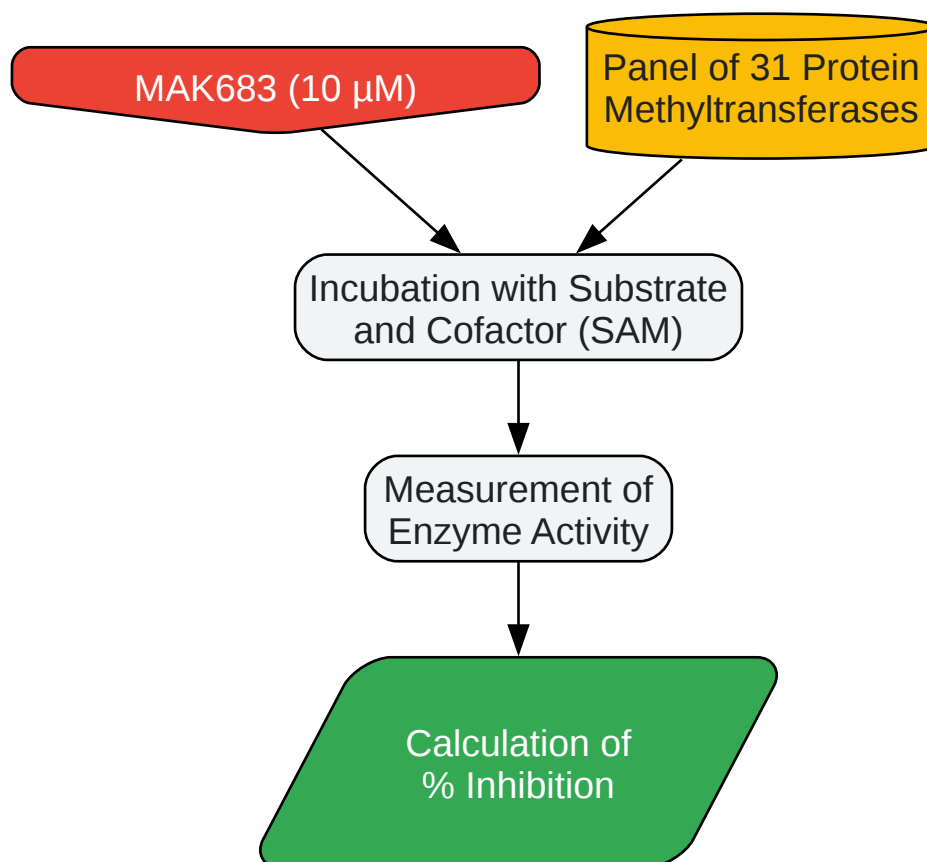
Signaling Pathway and Experimental Workflow

The mechanism of MAK683 and the experimental approach to determining its selectivity are illustrated in the following diagrams.



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Figure 1. Mechanism of MAK683 Action.



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References

- 1. Facebook [cancer.gov]
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